molecular formula C17H16N2O4S2 B12175249 Methyl 4-methyl-2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate

Methyl 4-methyl-2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate

Cat. No.: B12175249
M. Wt: 376.5 g/mol
InChI Key: HSDRFFHNOBKCET-UHFFFAOYSA-N
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Description

Methyl 4-methyl-2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methyl-2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Oxathiin Moiety: The oxathiin ring can be introduced via a cyclization reaction involving a phenyl-substituted dihydroxy compound and a sulfur-containing reagent.

    Coupling Reactions: The final step involves coupling the thiazole and oxathiin moieties through a carbonylation reaction, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution Reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

Methyl 4-methyl-2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate has been explored for various scientific research applications:

    Medicinal Chemistry: The compound has potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: It can be used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: The compound’s interactions with biological macromolecules make it a candidate for studying enzyme inhibition and protein-ligand binding.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The thiazole and oxathiin rings contribute to its binding affinity and specificity. Additionally, the compound can interfere with cellular pathways by modulating signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-methyl-2-{[(3-phenyl-1,4-oxathiin-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate
  • Ethyl 4-methyl-2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate

Uniqueness

The unique combination of the thiazole and oxathiin rings in Methyl 4-methyl-2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate imparts distinct chemical properties, such as enhanced stability and specific reactivity. This makes it particularly valuable in applications requiring precise molecular interactions.

Properties

Molecular Formula

C17H16N2O4S2

Molecular Weight

376.5 g/mol

IUPAC Name

methyl 4-methyl-2-[(5-phenyl-2,3-dihydro-1,4-oxathiine-6-carbonyl)amino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C17H16N2O4S2/c1-10-13(16(21)22-2)25-17(18-10)19-15(20)12-14(24-9-8-23-12)11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3,(H,18,19,20)

InChI Key

HSDRFFHNOBKCET-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=C(SCCO2)C3=CC=CC=C3)C(=O)OC

Origin of Product

United States

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